6,7-Dimethoxy-1-indanone
CAS No.: 57441-74-4
Cat. No.: VC21078905
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57441-74-4 |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 6,7-dimethoxy-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C11H12O3/c1-13-9-6-4-7-3-5-8(12)10(7)11(9)14-2/h4,6H,3,5H2,1-2H3 |
| Standard InChI Key | UUUDFFGGORMLAR-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=C(CCC2=O)C=C1)OC |
| Canonical SMILES | COC1=C(C2=C(CCC2=O)C=C1)OC |
Introduction
Chemical Structure and Properties
6,7-Dimethoxy-1-indanone (CAS: 57441-74-4) is a derivative of 1-indanone, featuring two methoxy groups at positions 6 and 7 of the indanone ring system. With the molecular formula C11H12O3, it belongs to the class of indanones, which are cyclic ketones with a benzene ring fused to a five-membered ketone ring.
Physical Properties
This compound is characterized by its specific structural arrangement, where the methoxy substituents play a crucial role in determining its reactivity and biological properties. The physical properties of 6,7-Dimethoxy-1-indanone are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 6,7-dimethoxy-2,3-dihydroinden-1-one |
| CAS Number | 57441-74-4 |
| InChI Key | UUUDFFGGORMLAR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(CCC2=O)C=C1)OC |
Structural Characteristics
The compound's structure features a bicyclic system with a benzene ring fused to a five-membered ketone ring. The presence of two methoxy groups at the 6th and 7th positions of the indanone skeleton significantly affects its electronic properties and reactivity patterns. These methoxy groups are electron-donating, which influences the compound's interactions with biological targets and its behavior in chemical reactions.
Synthesis Methods
The synthesis of 6,7-Dimethoxy-1-indanone can be achieved through various routes, with different approaches offering advantages depending on the specific requirements of scale, yield, and available starting materials.
Classical Synthetic Routes
One common synthetic approach involves the reaction of appropriately substituted benzaldehydes with cyclohexanones, followed by cyclization reactions. The process typically requires the presence of strong bases such as sodium hydroxide or potassium hydroxide, with the reaction conducted under reflux conditions to facilitate the cyclization process.
Modern Synthetic Approaches
More contemporary methods for synthesizing 6,7-Dimethoxy-1-indanone often employ modified Friedel-Crafts acylation reactions. These approaches can provide more efficient routes to the target compound. The synthesis of related 1-indanone derivatives has been reported using microwave-assisted hydrolysis followed by Friedel-Crafts cyclization, suggesting similar methods might be applicable to 6,7-Dimethoxy-1-indanone .
Industrial Production
For industrial-scale production, the synthetic processes are typically scaled-up versions of laboratory methods but may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations.
Chemical Reactivity
6,7-Dimethoxy-1-indanone exhibits versatile reactivity that makes it valuable as a synthetic intermediate in organic chemistry.
Key Reaction Patterns
The compound can undergo various chemical transformations, particularly at the carbonyl group, which serves as a reactive center for numerous reactions:
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Alkylation reactions - The compound can undergo alkylation to form substituted indanones, which are essential in drug development.
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Nucleophilic additions - The carbonyl group can react with nucleophiles such as Grignard reagents or hydride donors.
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Cyclization processes - It participates in cyclization reactions that yield various biologically active derivatives.
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Reduction reactions - The ketone functionality can be selectively reduced to generate alcohol derivatives.
Structure-Reactivity Relationships
The presence of the methoxy groups significantly influences the electronic distribution within the molecule, affecting its reactivity in various chemical transformations. The electron-donating nature of these groups can enhance the nucleophilicity of certain positions in the aromatic ring, directing the regioselectivity of electrophilic substitution reactions.
Biological Activities
Research has demonstrated that 6,7-Dimethoxy-1-indanone exhibits a diverse range of biological activities, making it a compound of interest in drug discovery and development.
Antiviral Properties
Derivatives of 6,7-Dimethoxy-1-indanone have demonstrated potential antiviral activity, particularly against Bovine Viral Diarrhea Virus (BVDV). Studies indicate that these compounds can inhibit viral replication through mechanisms that may involve interaction with viral proteins.
Anti-inflammatory Effects
The compound has shown anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This activity suggests potential applications in treating inflammatory conditions.
Other Biological Activities
The following table summarizes the documented biological activities of 6,7-Dimethoxy-1-indanone:
| Biological Activity | Description | Research Status |
|---|---|---|
| Antiviral | Inhibition of viral replication, particularly BVDV | Preclinical research |
| Anti-inflammatory | Comparable activity to established NSAIDs | In vitro studies |
| Neuroprotective | Potential inhibition of apoE protein | Molecular docking studies |
| Anticholinesterase | Inhibition of acetylcholinesterase (AChE) | Lead compound development |
Applications in Medicinal Chemistry
The versatile biological profile of 6,7-Dimethoxy-1-indanone has made it an important compound in medicinal chemistry research.
Alzheimer's Disease Research
One of the most promising applications of 6,7-Dimethoxy-1-indanone is in Alzheimer's disease research. Studies have shown that certain derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and amyloid beta aggregation—key targets in Alzheimer's treatment. These findings suggest that modifications to the indanone structure can enhance its therapeutic efficacy in neurodegenerative conditions.
Drug Development
As a lead compound, 6,7-Dimethoxy-1-indanone serves as a starting point for developing new pharmaceuticals. Its core structure allows for various modifications to optimize potency, selectivity, and pharmacokinetic properties. The compound's versatile reactivity enables medicinal chemists to create libraries of derivatives for structure-activity relationship studies.
Structure-Activity Relationships
Research into the structure-activity relationships of 6,7-Dimethoxy-1-indanone derivatives has provided valuable insights into the molecular features that contribute to their biological activities. These studies help guide the rational design of more potent and selective compounds with improved therapeutic profiles.
Mechanisms of Action
Understanding how 6,7-Dimethoxy-1-indanone exerts its biological effects is crucial for its development as a therapeutic agent.
Molecular Targets
The biological activity of 6,7-Dimethoxy-1-indanone is associated with its interaction with various cellular targets. The compound and its derivatives may exert their effects through:
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Enzyme inhibition - Particularly affecting enzymes involved in inflammatory pathways and neurodegenerative processes.
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Receptor binding - Interaction with specific receptors that modulate cellular responses.
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Gene expression modulation - Influencing the expression of genes related to cell survival and apoptosis.
Cellular Effects
At the cellular level, 6,7-Dimethoxy-1-indanone derivatives have shown effects that could explain their therapeutic potential:
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Reduction of oxidative stress - Contributing to neuroprotective effects.
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Modulation of inflammatory mediators - Explaining anti-inflammatory properties.
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Protection against cytotoxicity - Particularly in neuronal cell models.
Industrial Applications
Beyond its potential medicinal applications, 6,7-Dimethoxy-1-indanone has found use in various industrial contexts.
Fine Chemicals Production
The compound serves as a valuable intermediate in the production of fine chemicals and specialty materials. Its well-defined reactivity patterns make it useful for generating structurally diverse compounds with specific properties.
Polymer Synthesis
The unique properties of 6,7-Dimethoxy-1-indanone make it suitable for incorporation into polymer structures, potentially imparting specific functionalities to the resulting materials.
Related Compounds and Isomers
6,7-Dimethoxy-1-indanone is part of a larger family of structurally related compounds that share similar properties but may exhibit different biological activities.
Structural Isomers
A notable structural isomer is 5,6-Dimethoxy-1-indanone (CAS: 2107-69-9), which differs only in the position of the methoxy groups . While structurally similar, these isomers may exhibit different biological activities due to the altered spatial arrangement of the methoxy substituents.
Derivatives and Analogs
Various derivatives of 6,7-Dimethoxy-1-indanone have been synthesized to enhance specific properties or biological activities. These include compounds with additional substituents on the aromatic ring or modifications to the five-membered ring.
Future Research Directions
The versatile chemical and biological profile of 6,7-Dimethoxy-1-indanone opens numerous avenues for future research.
Therapeutic Development
Continued investigation into the potential therapeutic applications of 6,7-Dimethoxy-1-indanone and its derivatives is warranted, particularly in:
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Neurodegenerative disease treatment - Building on promising results in Alzheimer's disease research.
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Anti-inflammatory drug development - Leveraging its demonstrated anti-inflammatory properties.
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Antiviral therapeutics - Exploring the antiviral potential against various viral pathogens.
Synthetic Methodology
Further refinement of synthetic methods for producing 6,7-Dimethoxy-1-indanone more efficiently and sustainably represents another important research direction. This includes the development of green chemistry approaches and catalytic methods that minimize waste and energy consumption.
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